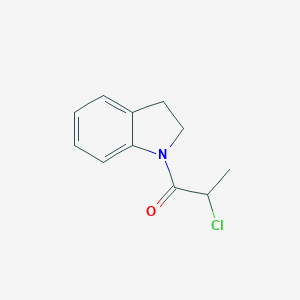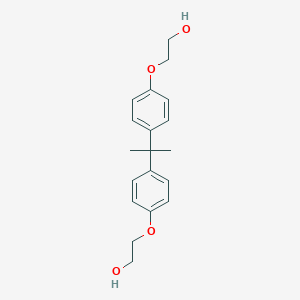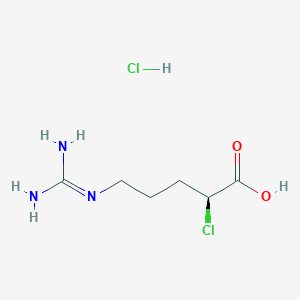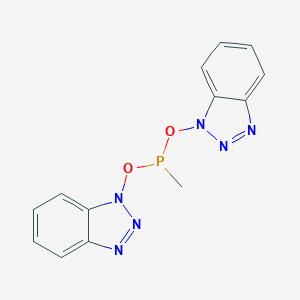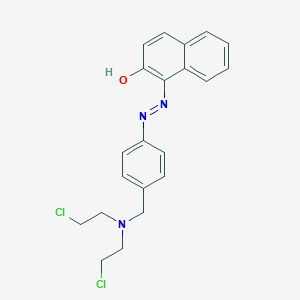
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a water-soluble tetrazolium salt that is reduced by living cells to form a purple-colored formazan product. This reaction is used to measure cell viability, proliferation, and cytotoxicity.
Applications De Recherche Scientifique
MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is used in assays such as the MTT assay, which is commonly used to evaluate the effectiveness of anticancer drugs. MTT is also used in assays to evaluate the toxicity of chemicals and environmental pollutants.
Mécanisme D'action
The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. The formazan product is insoluble in water and accumulates in the cytoplasm of cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on living cells. However, the reduction of MTT to formazan can interfere with some enzymatic assays, leading to false-positive results.
Avantages Et Limitations Des Expériences En Laboratoire
MTT has several advantages over other viability assays, including its low cost, ease of use, and high sensitivity. However, MTT assays have some limitations, including their inability to distinguish between living and dead cells and their susceptibility to interference from some compounds.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT to measure other cellular processes, such as apoptosis and autophagy. Another direction is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds.
In conclusion, MTT is a widely used compound in scientific research for measuring cell viability, proliferation, and cytotoxicity. Its low cost, ease of use, and high sensitivity make it a popular choice for researchers. However, MTT assays have some limitations, and there is a need for further research to develop new assays and derivatives that overcome these limitations.
Méthodes De Synthèse
MTT can be synthesized by the reaction of 2-naphthol with p-dimethylaminobenzaldehyde followed by the addition of bis(2-chloroethyl)amine hydrochloride. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the azo compound.
Propriétés
Numéro CAS |
102280-36-4 |
|---|---|
Nom du produit |
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol |
Formule moléculaire |
C21H21Cl2N3O |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
1-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21Cl2N3O/c22-11-13-26(14-12-23)15-16-5-8-18(9-6-16)24-25-21-19-4-2-1-3-17(19)7-10-20(21)27/h1-10,27H,11-15H2 |
Clé InChI |
GAIDBFJFGHQJLN-DAFNUICNSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=CC=C(C=C3)CN(CCCl)CCCl |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
Synonymes |
1-(4-Bis(beta-chloroethyl)aminomethylphenylazo)-2-naphthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
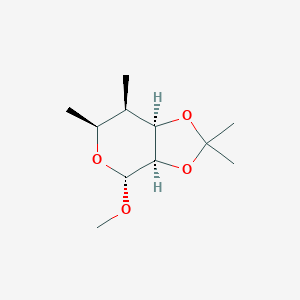


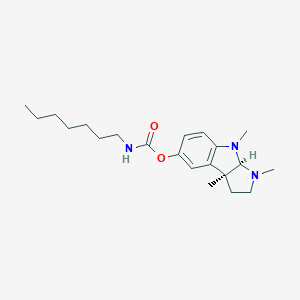
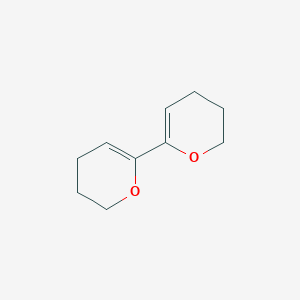
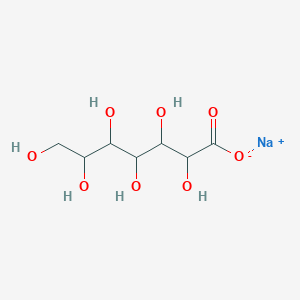

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

